N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide
Description
N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide is a pyrido-pyrimidine derivative featuring a chloro substituent at the 6-position, an isopropoxy group at the 4-position, and an acetamide moiety at the 2-position.
Properties
CAS No. |
897362-16-2 |
|---|---|
Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
N-(6-chloro-4-propan-2-yloxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClN4O2/c1-6(2)19-11-10-8(4-5-9(13)16-10)15-12(17-11)14-7(3)18/h4-6H,1-3H3,(H,14,15,17,18) |
InChI Key |
DJYWUHPBVGBDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 6-chloro-4-isopropoxypyridine-2-amine with acetic anhydride under reflux conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The chloro group at position 6 of the pyridine ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is common in chloro-aromatic heterocycles and enables functionalization of the scaffold.
Mechanistic Insight : The chloro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack, particularly at the para position relative to the nitrogen atom.
Hydrolysis of the Acetamide Group
The acetamide moiety at position 2 undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine, respectively.
| Reaction Type | Reagents/Conditions | Product | Reference Analog |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-Carboxylic acid derivative | |
| Basic Hydrolysis | NaOH (aq.), heat | 2-Amino derivative |
Kinetic Notes : Hydrolysis rates depend on steric hindrance from the pyrido[3,2-d]pyrimidine core, which may slow reaction progress compared to simpler acetamides.
Ether Cleavage and Functionalization
The isopropyl ether linkage at position 4 can be cleaved under strongly acidic conditions or modified via alkylation.
| Reaction Type | Reagents/Conditions | Product | Reference Analog |
|---|---|---|---|
| Acidic Cleavage | HBr (48%), acetic acid, reflux | 4-Hydroxy derivative | |
| Reductive Alkylation | RCHO, NaBH₃CN, MeOH | 4-Alkylated ether derivative |
Stability Considerations : The ether group enhances solubility but may limit stability under prolonged acidic storage.
Enzymatic Interactions and Inhibition
The compound exhibits kinase-inhibitory activity by binding to ATP-binding pockets, disrupting phosphorylation cascades.
Structural Basis :
-
The chloro group stabilizes hydrophobic interactions.
-
The acetamide forms hydrogen bonds with catalytic lysine residues.
Electrochemical Reduction (Inferred)
While direct studies are lacking, pyrido[3,2-d]pyrimidine derivatives with electron-deficient rings may undergo reduction at negative potentials.
| Reaction Site | Potential (mV vs. Ag/AgCl) | Product | Reference Analog |
|---|---|---|---|
| Pyridine ring | −1,200 to −1,400 | Partially saturated ring system |
Implications : Reduction could generate reactive intermediates for further functionalization .
Cycloaddition and Ring Expansion
The electron-deficient pyrido[3,2-d]pyrimidine core may participate in Diels-Alder reactions or [2+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Reference Analog |
|---|---|---|---|
| Diels-Alder | Dienophile (e.g., maleic anhydride), heat | Fused bicyclic adduct |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide exhibit significant anticancer activity. The pyrido[3,2-d]pyrimidine scaffold is known for its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of this scaffold can act as potent inhibitors of HPK1 (hematopoietic progenitor kinase 1), which is implicated in various cancer pathways . The inhibition of HPK1 can lead to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
Case Study: HPK1 Inhibition
A study demonstrated that specific pyrido[3,2-d]pyrimidine derivatives effectively inhibited HPK1 activity, leading to reduced tumor growth in xenograft models. This finding suggests that this compound may have similar therapeutic potential against certain cancers.
Anti-inflammatory Applications
The compound's structure indicates potential anti-inflammatory properties. Pyrido[3,2-d]pyrimidines have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies showed that derivatives of this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism through which it could be developed as an anti-inflammatory agent.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrido[3,2-d]pyrimidine derivatives reveal promising results against various pathogens. The presence of chlorine and alkoxy groups contributes to enhanced membrane permeability and interaction with microbial targets.
Case Study: Antimicrobial Efficacy
A series of tests on synthesized derivatives demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship analysis indicated that modifications in the alkoxy group could enhance activity against specific strains.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that variations in substituents can significantly affect biological activity.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Chlorine | Increased potency | Enhances binding affinity to target enzymes |
| Propan-2-yloxy | Improved solubility | Facilitates better absorption in biological systems |
| Acetamide | Anticancer activity | Essential for maintaining bioactivity |
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for the proliferation of cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide () : Replaces the isopropoxy group with a morpholine ring. Morpholine improves solubility but may reduce metabolic stability compared to alkoxy groups .
- 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103 precursor, ): Incorporates a thieno ring fused to pyrimidine. The thieno core increases planarity, enhancing kinase affinity but reducing solubility. This compound was optimized to PI-103, a dual PI3K/mTOR inhibitor, highlighting the impact of core modifications on target selectivity .
Tetrahydrothieno[3,2-d]pyrimidinone (IWP-2, )
- N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide (IWP-2): Features a saturated thieno-pyrimidinone core.
Substituent Effects on Activity and Pharmacokinetics
4-Position Substituents
Acetamide Position and Linkage
- N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio)acetamide (278z, ): Uses a thioether-linked acetamide.
- N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide (Compound A, ): Triazine core with acetamide at a meta position. Demonstrates the role of acetamide in pain modulation via sodium channel interactions .
Physicochemical and Structural Properties
- Crystallographic Data: N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () forms hydrogen bonds via NH and carbonyl groups, stabilizing its conformation. This suggests acetamide-containing analogs may adopt similar rigid conformations, influencing target binding .
Biological Activity
N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15ClN4O2
- Molecular Weight : 296.74 g/mol
- IUPAC Name : this compound
Research indicates that compounds with a pyrido[3,2-d]pyrimidine core often exhibit diverse biological activities. The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido-pyrimidine derivatives, this compound may inhibit DHFR, a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cellular proliferation .
- Targeting Kinases : The compound also shows potential as an inhibitor of various kinases, including tyrosine kinases involved in cancer progression. Inhibiting these pathways can lead to reduced tumor growth and metastasis .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrido[3,2-d]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes has been documented:
| Compound | IC50 (µM) | COX Target |
|---|---|---|
| N-{6-Chloro...} | 0.04 ± 0.01 | COX-1 |
| N-{6-Chloro...} | 0.04 ± 0.02 | COX-2 |
These values indicate that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .
Summary of Biological Activities
The following table summarizes various biological activities associated with this compound:
Q & A
Basic: What are the established synthetic routes for N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrido[3,2-d]pyrimidine scaffolds. A common approach includes:
Substitution Reaction : Reacting a chlorinated pyrido[3,2-d]pyrimidine intermediate with isopropyl alcohol under alkaline conditions to introduce the isopropoxy group at the 4-position .
Acetamide Formation : Condensation of the intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., EDCI or DCC) to attach the acetamide moiety at the 2-position .
Optimization Strategies :
- Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of the pyrido[3,2-d]pyrimidine core.
- Catalysis : Use palladium catalysts for selective substitution reactions to minimize side products .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for high-purity isolation .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrido[3,2-d]pyrimidine ring (δ 7.8–8.6 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.4 ppm for methyl groups) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and pyrimidine carbons at 150–160 ppm .
- LC-MS : Verify molecular weight ([M+H]⁺ expected at ~335–340 m/z) and detect impurities .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) using SHELXL refinement .
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths or angles often arise from:
Data Quality : Ensure high-resolution (<1.0 Å) X-ray diffraction data to minimize errors .
Refinement Protocols :
- Use SHELXL for small-molecule refinement with constraints for disordered isopropyl groups .
- Validate against simulated annealing results to confirm thermal motion parameters .
Comparative Analysis : Cross-reference with analogous pyrido[3,2-d]pyrimidine derivatives (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) to identify systematic errors in crystallographic models .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in pyrido[3,2-d]pyrimidine derivatives?
Methodological Answer:
SAR studies require:
Systematic Substituent Variation :
- Replace the isopropoxy group with methoxy, ethoxy, or aryloxy groups to assess steric/electronic effects .
- Modify the acetamide moiety (e.g., cyanoacetamide or trifluoroacetamide) to evaluate hydrogen-bonding interactions .
Biological Assays :
- Screen analogs against kinase targets (e.g., CDKs) using fluorescence polarization assays .
- Correlate IC₅₀ values with substituent properties (e.g., Hammett σ constants) .
Computational Modeling :
Advanced: How can synthetic yields be improved for large-scale preparation?
Methodological Answer:
Critical factors include:
Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
Catalytic Efficiency : Optimize palladium-catalyzed coupling reactions with ligands like XPhos to increase turnover .
Workflow Integration :
- Implement flow chemistry for continuous synthesis of pyrido[3,2-d]pyrimidine cores .
- Use in-line FTIR monitoring to detect reaction endpoints and minimize byproducts .
Basic: What are the documented biological targets and mechanisms of action for this compound?
Methodological Answer:
While specific data for this compound is limited, structurally related pyrido[3,2-d]pyrimidines exhibit:
- Kinase Inhibition : Binding to CDK6 or EGFR via competitive inhibition at ATP pockets, confirmed by crystallographic studies .
- Antiviral Activity : Inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) through covalent binding to catalytic cysteine residues .
Mechanistic Validation :
Advanced: How can metabolic stability and toxicity profiles be evaluated preclinically?
Methodological Answer:
In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .
In Vivo Toxicity :
- Conduct acute toxicity studies in rodents (LD50 determination) .
- Assess hepatotoxicity via serum ALT/AST levels after 14-day dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
